Product packaging for 6-(Isopropylamino)nicotinic acid(Cat. No.:CAS No. 960060-85-9)

6-(Isopropylamino)nicotinic acid

Cat. No.: B1385725
CAS No.: 960060-85-9
M. Wt: 180.2 g/mol
InChI Key: ORJYNQYULBKEFU-UHFFFAOYSA-N
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Description

Overview of Nicotinic Acid Core in Bioactive Molecule Design

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in biological systems. ontosight.ainih.govgoogle.com Its core structure, a pyridine (B92270) ring substituted with a carboxylic acid, is a recurring motif in a vast number of biologically active compounds and FDA-approved drugs. monash.edubibliotekanauki.pl The pyridine ring itself is an isostere of benzene (B151609) and is a key component in over 7000 existing drug molecules of medicinal importance. bibliotekanauki.pl The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding and other polar interactions, which can significantly influence a molecule's binding affinity to biological targets. Furthermore, the nicotinic acid scaffold is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are central to cellular metabolism and redox reactions. ontosight.ai

Rationales for Investigating Amino-Substituted Nicotinic Acid Derivatives

The introduction of an amino group to the nicotinic acid scaffold, creating aminonicotinic acids, opens up new avenues for therapeutic development. This substitution can dramatically alter the electronic properties and steric profile of the molecule, leading to novel biological activities. For example, 6-aminonicotinic acid, the parent compound of 6-(Isopropylamino)nicotinic acid, and its analogues have been investigated as potential GABA(A) receptor agonists. monash.edu The amino group provides an additional site for interaction with protein targets and can be further modified to fine-tune the molecule's properties. The investigation of amino-substituted nicotinic acid derivatives is driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles.

Historical Context of Structural Modifications on Pyridine Scaffolds for Biological Inquiry

The history of medicinal chemistry is rich with examples of structural modifications to the pyridine scaffold leading to significant therapeutic breakthroughs. The pyridine ring is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. Early work on pyridine derivatives led to the discovery of a wide range of therapeutic agents, from antibacterial to cardiovascular drugs. bibliotekanauki.pl The systematic modification of the pyridine ring, including the addition of various functional groups such as alkyl, amino, and halogen moieties, has been a cornerstone of drug discovery for decades. This approach allows chemists to systematically probe the structure-activity relationships of a compound class, leading to the optimization of lead compounds into effective drugs. monash.edu

Fundamental Research Questions Driving Studies on this compound

The study of a specific derivative like this compound is driven by fundamental questions aimed at understanding the relationship between chemical structure and biological function. Key research questions include:

Impact of N-Alkylation: How does the addition of an isopropyl group to the amino function of 6-aminonicotinic acid affect its binding affinity and efficacy at its biological target (e.g., the GABA(A) receptor)? The size and lipophilicity of the isopropyl group can influence how the molecule fits into a binding pocket and its ability to cross cell membranes.

Structure-Activity Relationship (SAR): What is the broader SAR for N-substituted 6-aminonicotinic acid derivatives? By comparing the activity of this compound to the parent 6-aminonicotinic acid and other N-alkylated analogues, researchers can build a model of the structural requirements for optimal activity.

Pharmacokinetic Profile: Does the isopropyl group improve the drug-like properties of the molecule? This includes its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increased lipophilicity might enhance absorption but could also lead to faster metabolism.

Potential for New Therapeutic Applications: Could the specific structural features of this compound lead to novel therapeutic applications beyond those of its parent compound? Subtle changes in structure can sometimes lead to completely new biological activities.

While dedicated research on this compound is not extensively published, its study is a logical extension of the work on 6-aminonicotinic acid analogues. The synthesis and evaluation of such derivatives are crucial steps in the exploration of the therapeutic potential of the nicotinic acid scaffold.

Chemical Properties of Nicotinic Acid and a Key Derivative

Property Nicotinic Acid 6-Aminonicotinic Acid
CAS Number 59-67-6 3167-49-5
Molecular Formula C₆H₅NO₂ C₆H₆N₂O₂
Molecular Weight 123.11 g/mol 138.12 g/mol
Melting Point 236-239 °C >300 °C
Appearance White crystalline powder White powder
Solubility Slightly soluble in water Information not widely available

Biological Activity of 6-Aminonicotinic Acid Analogues

Compound Biological Target Activity Reference
6-Aminonicotinic acid GABA(A) Receptor Agonist (Ki = 1.1-24 µM) monash.edu
Tetrahydropyridine analogue of 6-aminonicotinic acid GABA(A) Receptor Potent Agonist (Ki = 0.044 µM) monash.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1385725 6-(Isopropylamino)nicotinic acid CAS No. 960060-85-9

Properties

IUPAC Name

6-(propan-2-ylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)11-8-4-3-7(5-10-8)9(12)13/h3-6H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJYNQYULBKEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651391
Record name 6-[(Propan-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960060-85-9
Record name 6-[(Propan-2-yl)amino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 6-(Isopropylamino)nicotinic Acid

The synthesis of this compound is primarily achieved through the strategic modification of nicotinic acid precursors. These methods focus on the efficient and selective introduction of the isopropylamino group onto the pyridine (B92270) ring.

A principal and effective method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated nicotinic acid. The most common precursor for this reaction is 6-chloronicotinic acid. The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the carboxylic acid group.

The reaction proceeds by the direct displacement of the chloride ion by isopropylamine. This regioselective amination is highly favored at the 6-position, leading to the desired product with high specificity. The general reaction is outlined below:

Scheme 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

Reaction scheme showing 6-chloronicotinic acid reacting with isopropylamine to yield this compound and HCl.

(Image depicting the reaction of 6-chloronicotinic acid with isopropylamine)

This method is a cornerstone in the synthesis of various 6-substituted nicotinic acid derivatives and serves as a reliable route to the target compound. nih.gov

The efficiency and yield of the synthesis of this compound from 6-chloronicotinic acid are highly dependent on the reaction conditions. Key parameters that are typically optimized include the solvent, temperature, reaction time, and the presence of a base or catalyst.

Solvent-free conditions or the use of high-boiling point solvents are often explored to drive the reaction to completion. For instance, similar reactions involving the synthesis of 2-(arylamino)nicotinic acid derivatives have been successfully carried out under solvent-free conditions using boric acid as a catalyst, which can offer environmental benefits by minimizing waste. researchgate.net In other cases, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to facilitate the dissolution of the reactants and promote the substitution reaction. google.com

Temperature plays a critical role; elevated temperatures are generally required to overcome the activation energy of the C-Cl bond cleavage. Reaction times can vary significantly, from a few hours to over 24 hours, depending on the reactivity of the substrate and the specific conditions employed. researchgate.netjetir.org The addition of a base is often necessary to neutralize the hydrochloric acid formed as a byproduct, which can otherwise protonate the isopropylamine, rendering it non-nucleophilic.

ParameterConditionRationale/Effect on Yield
Precursor 6-chloronicotinic acidReadily available and activated for SNAr
Reagent IsopropylamineNucleophile for substitution
Solvent Water, Ethanol, DMF, or Solvent-freeInfluences reactant solubility and reaction rate
Temperature 70 - 150 °CHigher temperatures generally increase reaction rate
Catalyst Boric acid, p-toluenesulphonic acidCan lower activation energy and improve yield researchgate.net
Base Pyridine, K2CO3, Na2CO3Neutralizes HCl byproduct, preventing amine protonation

Synthesis of Structural Analogs and Derivatives of this compound

The core structure of this compound can be modified to produce a variety of structural analogs and derivatives. These modifications can be targeted at the carboxylic acid group or the pyridine ring, and can also involve the synthesis of specific stereoisomers.

The carboxylic acid functional group of this compound is a versatile handle for further chemical transformations, most commonly esterification and amidation. These reactions allow for the modulation of the compound's physicochemical properties.

Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. A developed green method for esterification utilizes potassium hexafluorophosphate (KPF6) as a promoter, which facilitates the reaction between a wide range of carboxylic acids and alcohols with good to excellent yields. nih.gov For example, reacting this compound with an alcohol like ethanol in the presence of an acid catalyst would yield the corresponding ethyl ester.

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The KPF6-mediated method is also effective for the synthesis of amides from carboxylic acids and amines. nih.gov

ReactionReagentsConditionsProduct
Esterification Alcohol (R-OH), Acid Catalyst (e.g., H2SO4) or KPF6Heat6-(Isopropylamino)nicotinate ester
Amidation Amine (R1R2NH), Coupling Agent (e.g., EDC) or KPF6Room Temperature or Heat6-(Isopropylamino)nicotinamide

The synthesis of analogs can also involve introducing additional functional groups onto the pyridine ring. This can be achieved either by starting with a more complex, pre-substituted nicotinic acid precursor or by direct functionalization of the this compound scaffold.

For instance, starting with a di-halogenated nicotinic acid could allow for the sequential and regioselective introduction of different substituents. The synthesis of various 6-substituted nicotinic acid derivatives has been explored for their potential as analogs of biologically active compounds. nih.gov The introduction of methyl groups, for example, has been investigated in the context of nicotine (B1678760) analogs, where 6-methylnicotinic acid can serve as a precursor. nih.gov

While this compound itself is not chiral, the development of synthetic methods to access chiral pyridine derivatives is a significant area of research. chim.itresearchgate.net These methodologies are crucial for preparing enantiomerically pure analogs where a stereocenter might be introduced, for example, on a substituent or by creating a chiral axis.

Catalytic asymmetric synthesis is a powerful tool for constructing chiral pyridine-containing molecules. chim.it Key strategies include:

Catalytic Asymmetric Reduction: The reduction of pyridine-based ketones or imines using chiral catalysts can produce chiral alcohols or amines. chim.it

Catalytic Asymmetric Addition: The enantioselective addition of nucleophiles, such as Grignard reagents, to alkenyl pyridines can create a wide range of alkylated chiral pyridines. researchgate.net This often involves the use of a copper catalyst paired with a chiral diphosphine ligand. researchgate.net

Asymmetric Cross-Coupling: Palladium-catalyzed asymmetric cycloadditions have been used to construct chiral pyridine rings from simpler precursors. chim.it

These advanced synthetic strategies provide pathways to access structurally diverse and enantiomerically enriched pyridine derivatives that are related to the core structure of this compound. chim.itresearchgate.net

Elucidation of Reaction Mechanisms in Nicotinic Acid Functionalization

The functionalization of the nicotinic acid scaffold is pivotal in medicinal chemistry and materials science. Understanding the underlying reaction mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions to yield desired products like this compound.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing substituents onto the pyridine ring of nicotinic acid. Unlike electron-rich benzene (B151609) rings, the pyridine ring is electron-deficient, a characteristic enhanced by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. This electron deficiency makes the ring susceptible to attack by nucleophiles. The SNAr mechanism is particularly favored when strong electron-withdrawing groups are positioned ortho or para to a suitable leaving group, as this placement allows for the effective stabilization of the reaction intermediate. wikipedia.orgchemistrysteps.com

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. total-synthesis.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., isopropylamine in the synthesis of this compound) on an electrophilic carbon atom of the aromatic ring, typically one bearing a good leaving group (like a halide). This step is usually the rate-determining step of the reaction. total-synthesis.commasterorganicchemistry.com The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgtotal-synthesis.com The negative charge in this complex is delocalized across the aromatic system and, importantly, onto the electron-withdrawing groups, which provides significant stabilization. wikipedia.orgmasterorganicchemistry.com

For nicotinic acid derivatives, the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions) are activated for nucleophilic attack. The presence of the carboxyl group further influences the regioselectivity of the substitution. In the synthesis of this compound, the isopropylamine acts as the nucleophile, displacing a leaving group at the 6-position of the nicotinic acid ring.

Stereochemistry plays a critical role in determining the biological activity and physical properties of molecules. mdpi.com While this compound is itself an achiral molecule, stereochemical considerations become paramount when chiral elements are introduced into the structure or during subsequent transformations.

For instance, if a chiral amine were used in place of isopropylamine, or if a chiral center were present elsewhere in the molecule, controlling the stereochemical outcome of the reaction would be essential. Synthetic strategies to achieve such control include:

Asymmetric Catalysis: The use of chiral catalysts can create a chiral environment that favors the formation of one stereoisomer over another. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nicotinic acid substrate to direct the stereochemical course of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. researchgate.net

Substrate Control: Existing stereocenters within the reacting molecule can influence the stereochemical outcome of subsequent reactions at other positions.

The analysis and confirmation of the stereochemistry of products are equally important. Techniques such as X-ray crystallography and chiroptical spectroscopy are often employed to determine the absolute configuration of chiral molecules. mdpi.comresearchgate.net In the context of nicotinic acid derivatives, ensuring stereochemical purity is a key aspect of process development, especially for pharmaceutical applications where different enantiomers or diastereomers can have vastly different pharmacological profiles. mdpi.com

Purification and Isolation Techniques for Nicotinic Acid Derivatives

The isolation and purification of nicotinic acid derivatives from reaction mixtures are critical steps to ensure the final product meets the required standards of purity. A variety of techniques can be employed, often in combination, tailored to the specific physical and chemical properties of the target compound and the impurities present.

Recrystallization is a common and effective method for purifying solid compounds. This technique relies on the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. For nicotinic acid, recrystallization from hot water is a standard procedure. orgsyn.org The crude product is dissolved in a minimum amount of boiling water, and upon cooling, the purified nicotinic acid crystallizes out, leaving more soluble impurities behind in the solution. orgsyn.orggoogle.com The process can be enhanced by treating the hot solution with activated carbon to remove colored impurities. google.com

Acid-Base Extraction leverages the acidic nature of the carboxylic acid group. The nicotinic acid derivative can be selectively separated from neutral or basic impurities by washing the crude product mixture with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. researchgate.net The acidic compound dissolves in the aqueous base as its carboxylate salt, while non-acidic impurities remain in the organic phase. The aqueous layer can then be separated and acidified, causing the purified nicotinic acid derivative to precipitate out.

Chromatography provides a powerful means for both purification and analysis.

Column Chromatography: This technique is used for preparative separation, where the crude mixture is passed through a column of stationary phase (e.g., silica gel), and different components are eluted at different rates using a mobile phase solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is an analytical technique used to determine the purity of a sample and can also be used for purification on a smaller scale. Mixed-mode columns can be used to separate nicotinic acid from related compounds like nicotinamide (B372718) and various precursors, using a mobile phase of water, acetonitrile, and an acid buffer. sielc.com

Solvent Washing and Extraction are used to remove specific impurities. For instance, washing a crude product with a non-aqueous solvent in which the desired compound is sparingly soluble can effectively remove highly soluble impurities. researchgate.netgoogle.com Dichloromethane (DCM) is often a suitable organic solvent for dissolving nicotinic acid esters, allowing for subsequent washing with aqueous solutions to remove water-soluble impurities. researchgate.net

Below is a summary of common purification techniques for nicotinic acid derivatives.

Purification TechniquePrinciple of SeparationTypical Solvents/ReagentsApplicationReferences
RecrystallizationDifferential solubility at varying temperaturesWater, EthanolRemoval of soluble/insoluble impurities from solid products orgsyn.orggoogle.com
Acid-Base ExtractionDifferential solubility in acidic/basic solutionsNaOH, NaHCO₃, HClSeparation of acidic compounds from neutral/basic impurities researchgate.net
Solvent WashingDifferential solubility in a specific solventDichloromethane, Ethers, HexaneRemoval of highly soluble impurities researchgate.netgoogle.com
Column ChromatographyDifferential adsorption to a stationary phaseSilica Gel, Alumina; various organic solvent mixturesPreparative separation of compounds with different polarities researchgate.net
HPLCDifferential partitioning between mobile and stationary phasesWater, Acetonitrile, Formic Acid, H₂SO₄Analytical purity assessment and small-scale purification sielc.com
DecolorizationAdsorption of colored impuritiesActivated Carbon (e.g., Darco-G 60)Removal of colored byproducts from solution google.com

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies of 6-(Isopropylamino)nicotinic Acid

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like DFT, provide a detailed picture of the electron distribution and energy levels within the molecule.

A critical aspect of quantum mechanical analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, the analysis of charge distribution and the generation of a Molecular Electrostatic Potential (MEP) map would reveal the electrophilic and nucleophilic sites on the this compound molecule. This information is crucial for predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-Energy of the highest occupied molecular orbital
LUMO Energy-Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap-Indicator of chemical reactivity and stability
Dipole Moment-Measure of the molecule's overall polarity

Note: The table above is for illustrative purposes only. The values are hypothetical due to the absence of published research on this compound.

Theoretical vibrational analysis, performed using quantum mechanical methods, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. This provides a powerful tool for the structural characterization of the molecule. For this compound, this would involve identifying the characteristic vibrations of the pyridine (B92270) ring, the carboxylic acid group, and the isopropylamino substituent.

Molecular Modeling and Simulation Approaches

Beyond static quantum mechanical calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior of molecules.

The flexibility of the isopropylamino and carboxylic acid groups in this compound allows for multiple possible conformations. Conformational analysis would involve systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. Mapping the potential energy surface provides a comprehensive understanding of the molecule's flexibility and the energy barriers between different conformations.

Molecular dynamics (MD) simulations would allow for the study of the time-dependent behavior of this compound. By simulating the motion of the atoms over time, MD can predict how the molecule behaves in different environments, such as in a solvent or interacting with a biological membrane. This can reveal important information about its structural fluctuations and intermolecular interactions.

Ligand-Target Interaction Modeling

Given the biological importance of nicotinic acid derivatives, understanding how this compound might interact with biological targets is of significant interest. Ligand-target interaction modeling, often employing techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, can predict the binding affinity and mode of interaction of the molecule with a specific protein receptor. This is a critical step in rational drug design and in understanding the potential biological activity of the compound.

Molecular Docking Studies for Putative Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to identify potential binding sites on various protein targets. These studies can elucidate the binding mode and estimate the binding affinity, providing crucial information about the compound's potential biological activity.

For instance, docking simulations could be performed against enzymes or receptors where nicotinic acid derivatives have shown activity. The process involves preparing the 3D structure of this compound and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring them based on a force field.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the target. For example, the carboxylic acid group of the molecule could act as a hydrogen bond donor and acceptor, while the isopropyl group could engage in hydrophobic interactions. Molecular docking of nicotinic acid derivatives has been used to understand binding modes in various receptors. bldpharm.comnih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with Target Protein X

ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-7.8TYR 82, SER 120, LEU 154
Hydrogen Bonds2SER 120 (H-bond with COOH)
Hydrophobic Interactions4LEU 154, VAL 101 (with isopropyl group)

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. rsc.org Developing a QSAR model for a series of compounds including this compound would allow for the prediction of the activity of new, unsynthesized analogs, thereby streamlining the discovery process. researchgate.netnih.gov The general process involves compiling a dataset of compounds with known activities, calculating molecular descriptors, and then using statistical methods to build and validate a predictive model. mdpi.com

By analyzing a database of related compounds, the contribution of each fragment to properties like bioactivity or biodegradation could be quantified. nih.gov This approach is particularly useful as it does not require 3D alignment of the molecules, making it a robust and efficient method. nih.gov The model could reveal, for example, that the isopropylamino group at the 6-position contributes positively to binding affinity but negatively to biodegradability.

Table 2: Hypothetical Fragment Contribution in FB-QSAR Model

Molecular FragmentContribution to BioactivityContribution to Biodegradation
Pyridine Core+0.5+0.3
6-Isopropylamino Group+1.2-0.4
3-Carboxylic Acid Group+0.8+0.9

This table presents hypothetical data for illustrative purposes.

The development of robust QSAR models relies on multivariate statistical methods to handle the complexity and dimensionality of chemical data. rsc.orgresearchgate.net Methods like Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and Artificial Neural Networks (ANN) are commonly employed. rsc.org

For a set of nicotinic acid derivatives including this compound, PCA could be used first for exploratory data analysis to identify patterns and clusters within the dataset. scielo.br Subsequently, a regression method like PLS could be used to build the QSAR model, correlating descriptors (e.g., lipophilicity, electronic properties, steric parameters) with the observed biological activity. scielo.br These statistical models are rigorously validated to ensure their predictive power for new compounds. nih.gov

Solvent Effects and Solvation Models in Electronic Calculations (e.g., IEFPCM)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models that account for solvent effects are crucial for obtaining accurate theoretical predictions. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used method to simulate the effects of a solvent in quantum chemical calculations. researchgate.net

In this model, the solute (this compound) is placed in a cavity within a continuous dielectric medium that represents the solvent. The electronic structure of the solute is then calculated, taking into account the polarization of the solvent. This allows for the calculation of properties such as solvation free energy and the simulation of reaction pathways in solution. For instance, IEFPCM calculations could be used to predict the pKa of the carboxylic acid and the protonated amine in water, which is essential for understanding its behavior at physiological pH.

Table 3: Hypothetical Solvation Energies of this compound in Different Solvents (IEFPCM/DFT)

SolventDielectric ConstantSolvation Free Energy (kcal/mol)
Water78.39-12.5
DMSO46.83-10.2
Chloroform4.81-4.1

This table presents hypothetical data for illustrative purposes.

Advanced Topological and Non-Covalent Interaction Analysis (e.g., AIM, RDG, ELF)

To gain a deeper understanding of the chemical bonding and interactions within this compound, advanced topological analyses are employed. These methods analyze the electron density distribution, which is obtainable from quantum chemical calculations.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule to define atoms and the bonds between them. Analysis of bond critical points (BCPs) provides information on the nature and strength of chemical bonds, including weak non-covalent interactions.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the visualization and characterization of non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals interactions, and steric repulsion. mdpi.com For this compound, an RDG analysis could visualize an intramolecular hydrogen bond between the amino group's hydrogen and the carboxylic acid's oxygen.

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron pair in a given region of the molecule. nih.gov It provides a clear picture of core electrons, covalent bonds, and lone pairs. An ELF analysis of this compound would clearly show the localization of electrons in the aromatic pyridine ring, the C=O and C-O bonds of the acid, and the lone pair on the nitrogen atom.

These analyses provide a detailed and intuitive picture of the electronic structure that governs the molecule's reactivity and interactions. nih.gov

Mechanistic Investigations and Molecular Pharmacology Research

Elucidation of Molecular Targets and Binding Mechanisms

The pharmacological effects of nicotinic acid derivatives are initiated by their interaction with specific cellular receptors and their influence on enzymatic activities.

Interaction with Nicotinic Acid Receptors and Related G-Protein Coupled Receptors (e.g., GPR109A)

The primary molecular target for nicotinic acid is the G protein-coupled receptor GPR109A (also known as HCA2). caymanchem.com This receptor is activated by nicotinic acid and is responsible for many of its pharmacological effects. nih.gov GPR109A is notably expressed in adipocytes and immune cells. nih.govnih.gov Activation of GPR109A in adipocytes leads to an anti-lipolytic effect, reducing the breakdown of triglycerides. caymanchem.comnih.gov The endogenous ligand for GPR109A is the ketone body β-hydroxybutyrate, suggesting a role for this receptor in metabolic homeostasis during periods of starvation. nih.govnih.gov

The interaction between nicotinic acid and GPR109A is also linked to the common side effect of cutaneous flushing, which has been demonstrated to be mediated by this receptor in mouse models. nih.gov While specific binding studies for 6-(Isopropylamino)nicotinic acid with GPR109A are not detailed in the available literature, its structural similarity to nicotinic acid suggests it may be recognized by this receptor. Nicotinic acid derivatives, in general, are investigated for their potential to act as agonists at this receptor. chemistryjournal.net

Modulation of Enzyme Activities (e.g., Nicotinamide (B372718) Phosphoribosyltransferase)

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis that starts from nicotinamide (a form of vitamin B3). medchemexpress.comwikipedia.orgnih.gov It catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN). wikipedia.org Due to the high metabolic rate of cancer cells and their reliance on NAD+ for energy and survival, NAMPT has become a significant target for therapeutic inhibitors in oncology. wikipedia.orgnih.gov

There is no direct evidence to suggest that this compound modulates NAMPT activity. However, research on the closely related compound, 6-aminonicotinic acid, demonstrates a different enzymatic modulation mechanism. Instead of interacting with NAMPT, 6-aminonicotinic acid enters the Preiss-Handler metabolic pathway, where it is converted into a fraudulent co-factor, 6-amino-NADP+. nih.govjohnshopkins.edu This molecule then acts as a potent inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGD), a key component of the pentose (B10789219) phosphate (B84403) pathway. nih.gov This indicates that 6-substituted nicotinic acids can exert their biological effects not by directly inhibiting a primary enzyme, but by being metabolized into a molecule that does.

Biochemical Pathway Analysis Related to Nicotinic Acid Metabolism

As a nicotinic acid analog, this compound is anticipated to be processed through the established metabolic routes for vitamin B3.

Role as Precursors in Nicotinamide Adenine (B156593) Dinucleotide (NAD+/NADP+) Biosynthesis

Nicotinic acid is a vital precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+) and its phosphorylated form, NADP+. nih.govfrontiersin.org These molecules are essential cofactors for a vast number of redox reactions central to energy metabolism, as well as substrates for enzymes involved in DNA repair and cell signaling. youtube.com The metabolic route that converts nicotinic acid into NAD+ is known as the Preiss-Handler pathway. nih.gov

Studies on related compounds, such as 6-aminonicotinic acid, confirm that they serve as substrates for this pathway. nih.govnih.gov In Escherichia coli, 6-aminonicotinic acid is metabolized into analogs of NAD+ and NADP+, specifically 6-aminonicotinamide (B1662401) adenine dinucleotide and 6-aminonicotinamide adenine dinucleotide phosphate. nih.gov Similarly, esters of 6-aminonicotinic acid are processed via the Preiss-Handler pathway in human pancreatic cancer cells to ultimately form 6-amino-NADP+. nih.govjohnshopkins.edu This strongly suggests that this compound would also function as a precursor, entering the NAD+ biosynthetic machinery to be converted into an isopropylamino-substituted NAD(P)+ analog.

Enzymatic Conversion and Salvage Pathway Integration

The integration of nicotinic acid into the NAD+ salvage pathway begins with its conversion to nicotinic acid mononucleotide (NaMN). nih.govyoutube.com This reaction is catalyzed by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). nih.govnih.gov Subsequent enzymatic steps, catalyzed by NMN/NaMN adenylyltransferases (NMNATs) and NAD+ synthetase, convert NaMN into NAD+. nih.govyoutube.com

The ability of 6-aminonicotinic acid to form NAD+ analogs demonstrates that it is successfully recognized and processed by the enzymes of this pathway, starting with NAPRT. nih.govnih.gov This integration results in the production of "fraudulent" cofactors that can then interfere with cellular processes, such as the inhibition of pyridine (B92270) nucleotide-linked dehydrogenases. nih.gov Therefore, the enzymatic conversion of this compound is expected to follow the same route, integrating into the salvage pathway to produce structurally similar, but functionally distinct, NAD+ analogs.

In Vitro Pharmacological Characterization of Nicotinic Acid Derivatives

The pharmacological activity of nicotinic acid derivatives is often characterized in vitro to determine their potency and cellular effects. Research into esters of the related compound, 6-aminonicotinic acid, provides insight into the potential activities of 6-substituted nicotinic acids. One study investigated these esters for their ability to reverse epigenetic changes in metastatic pancreatic cancer cells. nih.govjohnshopkins.edu

In these studies, the compound 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate (referred to as compound 5i) was compared against the known 6PGD inhibitor precursor, 6-aminonicotinamide (6AN). The results showed that compound 5i was more potent at reversing the loss of histone 3 lysine (B10760008) 9 trimethylation (H3K9me3) and had stronger antiproliferative effects in the A38-5 pancreatic cancer cell line. nih.gov

CompoundCell LineAssayConcentrationResultSource
6-Aminonicotinamide (6AN)A38-5 (Pancreatic Ductal Adenocarcinoma)H3K9me3 Reversal250 µM~2.5-fold increase nih.gov
Compound 5i (6-aminonicotinic acid ester)A38-5 (Pancreatic Ductal Adenocarcinoma)H3K9me3 Reversal10 µM~2.5-fold increase nih.gov
6-Aminonicotinamide (6AN)A38-5 (Pancreatic Ductal Adenocarcinoma)Antiproliferative Activity (IC50)-> 250 µM nih.gov
Compound 5i (6-aminonicotinic acid ester)A38-5 (Pancreatic Ductal Adenocarcinoma)Antiproliferative Activity (IC50)-10.3 µM nih.gov

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental tool in pharmacology to determine the affinity of a compound for a specific receptor. In these experiments, a radioactively labeled ligand with known affinity for the target receptor is incubated with a tissue preparation or cell line expressing the receptor. The test compound, in this case, this compound, is then added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.

No specific radioligand binding data for this compound at any receptor is available in the current scientific literature.

For context, nicotinic acid itself is an agonist at the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor. nih.govnih.govnih.gov Research on other nicotinic acid analogs has demonstrated a wide range of affinities for GPR109A and various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govwikipedia.org A hypothetical binding assay for this compound would likely assess its affinity for GPR109A and a panel of nAChR subtypes, such as α4β2, α7, and α3β4, which are important in the central nervous system. nih.gov

Functional Assays for Agonist, Antagonist, and Modulatory Activity

Functional assays are performed to determine the biological effect of a compound after it binds to a receptor. These assays can classify a compound as an agonist (which activates the receptor), an antagonist (which blocks the receptor), or a modulator (which alters the receptor's response to an agonist). Common functional assays for G protein-coupled receptors like GPR109A include measuring changes in intracellular second messengers, such as cyclic AMP (cAMP). nih.gov For ligand-gated ion channels like nAChRs, functional activity is often assessed by measuring ion flux, for instance, using rubidium-86 efflux assays or by electrophysiological techniques such as patch-clamp recordings. nih.gov

Specific functional assay data determining the agonist, antagonist, or modulatory activity of this compound is not documented in the available literature.

Based on its structural similarity to nicotinic acid, it could be hypothesized that this compound may act as an agonist at GPR109A. nih.govresearchgate.net However, the introduction of the isopropylamino group could also confer antagonist properties or activity at other receptors.

Assessment of Receptor Subtype Selectivity

To understand the potential therapeutic applications and side-effect profile of a compound, it is crucial to assess its selectivity for different receptor subtypes. This is typically achieved by comparing its binding affinity (Ki values) or functional potency (EC50 or IC50 values) across a panel of cell lines, each expressing a different receptor subtype. A compound with a significantly higher affinity or potency for one subtype over others is considered selective.

There is no published research assessing the receptor subtype selectivity of this compound.

For related nicotinic ligands, selectivity for different nAChR subtypes varies greatly and is a key focus of drug development. wikipedia.org For instance, some compounds show high selectivity for α4β2* receptors, which are implicated in the rewarding effects of nicotine (B1678760), while others may target α7 nAChRs, which are involved in cognitive processes. nih.gov An evaluation of this compound would involve testing against a comprehensive panel of nAChR subtypes and other relevant receptors to establish its selectivity profile.

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key functional groups and structural features that are critical for receptor binding and functional effects.

Impact of the Isopropylamino Group on Biological Activity and Selectivity

The introduction of an isopropylamino group at the 6-position of the nicotinic acid scaffold would be expected to significantly influence its pharmacological properties. The size, lipophilicity, and hydrogen-bonding capacity of the isopropylamino group would alter the way the molecule fits into a receptor's binding pocket compared to the parent 6-aminonicotinic acid or nicotinic acid itself. nih.gov

Specific studies on the impact of the isopropylamino group on the biological activity and selectivity of this compound have not been reported.

In broader SAR studies of nicotinic ligands, N-alkylation can have varied effects. For some series of compounds, increasing the size of the N-alkyl substituent can alter affinity and efficacy. The isopropyl group, being a branched alkyl chain, could impart a different conformational preference to the molecule compared to a linear alkyl chain, potentially influencing its interaction with the receptor.

Influence of Pyridine Ring Substitution Patterns on Ligand-Target Interactions

Direct research on the influence of the 6-isopropylamino substitution on ligand-target interactions is not available.

Studies on other 6-substituted nicotinic acid derivatives have shown that this position is amenable to modification to modulate activity. For example, a patent describes the synthesis of the nicotinyl ester of 6-aminonicotinic acid for potential therapeutic use. google.comgoogle.com The nature of the substituent at the 6-position can affect how the molecule orients itself within the binding site of its target receptor.

Comparative Studies with Structurally Related Nicotinic Acid Analogs and Isomers

No comparative studies featuring this compound and its analogs or isomers are present in the scientific literature.

For context, comparative studies of other nicotinic agonists and antagonists have been instrumental in mapping the binding sites of nicotinic receptors and in designing more selective and potent ligands. nih.gov A comparative analysis would likely reveal the importance of the position of the amino group and the nature of its alkyl substituent for receptor interaction.

Cellular and Subcellular Localization Studies of Target Interactions

Currently, there is a notable absence of publicly available scientific literature detailing the cellular and subcellular localization of target interactions for the specific compound, this compound. Extensive searches of scholarly databases have not yielded any studies that have investigated the distribution of this molecule within cells or tissues, nor have they identified its specific binding sites at a subcellular level.

While research exists for structurally related compounds, such as 6-aminonicotinic acid and its derivatives, this information cannot be directly extrapolated to this compound. The addition of the isopropyl group to the amino moiety at the 6-position of the nicotinic acid backbone can significantly alter the compound's physicochemical properties, including its size, shape, and lipophilicity. These changes, in turn, are expected to influence its absorption, distribution, metabolism, excretion, and, critically, its interaction with cellular and subcellular targets.

Therefore, without specific experimental data, any discussion on the cellular and subcellular localization of this compound would be purely speculative. Future research, potentially employing techniques such as radiolabeling, fluorescent tagging, or affinity chromatography coupled with mass spectrometry, would be necessary to elucidate the precise cellular and subcellular compartments where this compound or its metabolites accumulate and to identify its molecular binding partners.

Preclinical Biological Research and in Vitro Experimental Models

Cell-Based Assays for Biological Activity Profiling

There is no available research data on the use of 6-(Isopropylamino)nicotinic acid in cell-based assays.

Investigation of Cellular Pathway Modulation

No studies were found that investigate the effects of this compound on any cellular pathways.

Research on Antimicrobial Properties in vitro

There is no published research on the in vitro antimicrobial properties of this compound against any bacteria or fungi.

Exploratory Studies of Potential Anticancer Activities in Cell Lines

No exploratory studies on the potential anticancer activities of this compound in any cancer cell lines have been found in the public domain.

Preclinical In Vivo Models for Mechanistic Research

There is no available information from preclinical in vivo models for this compound.

Pharmacokinetic Studies in Animal Models (e.g., ADME Research)

No pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) studies, for this compound in any animal models has been publicly reported.

Specific data regarding the absorption and distribution kinetics of this compound following administration in any preclinical model is not available in the surveyed scientific literature.

Metabolic Fate and Excretion Pathways in Preclinical Species

The metabolic fate of nicotinic acid derivatives has been investigated in several preclinical species, providing a framework for understanding the potential metabolism of this compound. In rats, the administration of nicotinamide (B372718), a related compound, results in distinct metabolic and excretory patterns. The primary metabolite excreted in urine is N1-methylnicotinamide (NMN). nih.gov The excretion of another metabolite, N1-methyl-2-pyridone-5-carboxamide (2-PYR), is comparatively low and does not significantly change with varying doses of nicotinamide. nih.gov Chronic administration of nicotinamide in rats has been shown to induce a state of methyl-group deficiency due to the high demand for methylation in its metabolism. nih.gov

Studies investigating the metabolism of nicotine (B1678760) in the central nervous system of rats have identified several key metabolites, including cotinine (B1669453) (Cot), nicotine-N-oxide (NNO), and nornicotine (B190312) (NNic). frontiersin.org This suggests that N-dealkylation and oxidation are important metabolic pathways for nicotinic compounds in the brain. frontiersin.org The degradation of nicotinic acid itself has been well-characterized in bacterial models, such as Pseudomonas species, where it is hydroxylated to 6-hydroxy-nicotinic acid (6-HNA) by the enzyme NicAB. nih.gov

While direct studies on the metabolism and excretion of this compound are not available, data from analogous compounds suggest that its metabolic pathways would likely involve N-dealkylation of the isopropyl group, hydroxylation of the pyridine (B92270) ring, and methylation, with subsequent excretion of these metabolites in the urine.

Table 1: Metabolites of Related Nicotinic Compounds in Preclinical Models

Parent Compound Metabolite Species/Model Key Findings Reference
Nicotinamide N1-methylnicotinamide (NMN) Rat Major urinary metabolite. nih.gov nih.gov
Nicotinamide N1-methyl-2-pyridone-5-carboxamide (2-PYR) Rat Minor urinary metabolite. nih.gov nih.gov
Nicotine Cotinine (Cot) Rat Major metabolite in the central nervous system. frontiersin.org frontiersin.org
Nicotine Nicotine-N-oxide (NNO) Rat Metabolite in the central nervous system. frontiersin.org frontiersin.org
Nicotine Nornicotine (NNic) Rat Metabolite in the central nervous system. frontiersin.org frontiersin.org

Preclinical Pharmacodynamic Characterization in Animal Models

The biological responses to nicotinic acid and its derivatives have been extensively studied in various animal models, primarily focusing on their effects on lipid metabolism and inflammation. Pharmacological doses of nicotinic acid are known to alter plasma levels of lipids and lipoproteins. nih.gov These effects are largely attributed to the interaction with the G protein-coupled receptor GPR109A. nih.govnih.gov

In animal models of dyslipidemia, nicotinic acid administration leads to a decrease in plasma free fatty acids, very low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. nih.gov Beyond its effects on lipids, nicotinic acid has demonstrated anti-inflammatory properties in preclinical studies. nih.gov It has been shown to modulate the function of immune cells, including macrophages, which may contribute to its anti-atherosclerotic effects independent of its lipid-lowering actions. nih.govnih.gov

There is growing evidence from murine models that modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) can produce antidepressant-like effects. nih.gov Studies have shown that antagonism of central nAChRs, specifically the α4β2 and α7 subtypes, results in antidepressant-like activity in mice, as measured by the forced swim test and tail suspension test. nih.gov

Partial agonists of nAChRs have also been investigated for their potential antidepressant properties. Cytisine, a partial agonist at α4β2* nAChRs, and its derivatives have demonstrated antidepressant-like effects in several rodent models. nih.gov One derivative, 3-(pyridin-3′-yl)-cytisine, which acts as a partial agonist with low efficacy at α4β2* nAChRs, was effective in mouse models of antidepressant efficacy. nih.gov These findings suggest that compounds that block or partially activate β2* nAChRs may hold therapeutic potential for mood disorders. nih.gov Given its structure as a nicotinic acid derivative, this compound could potentially interact with nAChRs, and its antidepressant-like effects would warrant investigation in relevant murine models.

Table 2: Antidepressant-like Effects of nAChR Modulators in Murine Models

Compound Type Specific Compound(s) Target nAChR Subtype(s) Behavioral Test(s) Key Finding Reference
Non-selective Antagonist Mecamylamine Non-selective Tail Suspension, Forced Swim Induced antidepressant-like effects. nih.gov nih.gov
α4β2-selective Antagonist Dihydro-β-erythroidine (DHβE) α4β2 Tail Suspension, Forced Swim Induced antidepressant-like effects. nih.gov nih.gov
α7-selective Antagonist Methyllycaconitine (MLA) α7 Tail Suspension, Forced Swim Induced antidepressant-like effects. nih.gov nih.gov

Investigation of Specific Biological Effects in Animal Models (e.g., Anti-HBV Activity)

A notable specific biological effect observed for a nicotinic acid analog is its anti-hepatitis B virus (HBV) activity. A study on 6-aminonicotinamide (B1662401) (6-AN), a niacin analogue, demonstrated significant anti-HBV effects both in vitro and in vivo. nih.gov In a mouse model, treatment with 6-AN resulted in a significant decrease in hepatitis B surface antigen (HBsAg) and other viral markers. nih.gov The mechanism of action was found to involve the inhibition of HBV SpI, SpII, and core promoter activities by reducing the transcription factor PPARα, which in turn decreased HBV RNA transcription and HBsAg production. nih.gov This finding highlights a potential therapeutic application for nicotinic acid derivatives in the treatment of HBV infection and suggests that this compound could be investigated for similar activities.

Biomarker Identification and Validation in Preclinical Contexts

The identification of preclinical biomarkers is crucial for predicting clinical outcomes and understanding the mechanism of action of novel compounds. crownbio.com In the context of nicotinic acid research, a study identified the expression of nicotinic acid phosphoribosyltransferase (NAPRT) as a selective biomarker for the protective effects of nicotinic acid against the toxicity of the anticancer agent APO866. nih.gov In vitro, cell lines with low NAPRT expression were not protected by nicotinic acid from APO866-induced cytotoxicity. nih.gov This finding was translated into in vivo xenograft models, where the combination of nicotinic acid and APO866 showed increased efficacy in tumors with low NAPRT expression. nih.gov This demonstrates the potential for identifying predictive biomarkers for therapies involving nicotinic acid derivatives.

Ex Vivo Analysis of Tissue and Organ Responses in Animal Models

Ex vivo analysis of tissues from animal models provides valuable information on the physiological and pathological responses to a test compound. In a preclinical study involving the co-administration of nicotinic acid and the anticancer drug APO866, ex vivo analysis of tumor xenografts was implicitly performed to assess treatment efficacy. nih.gov The study found that in a xenograft model of A2780 cells (with low NAPRT expression), the combination therapy significantly increased life span compared to standard treatment. nih.gov Conversely, in ML-2 xenografts (with high NAPRT expression), the effect of APO866 was diminished by the addition of nicotinic acid. nih.gov Such ex vivo analyses are critical for confirming in vitro findings and understanding the tissue-specific effects of a compound. While no specific ex vivo analyses for this compound are available, this methodology would be essential in its preclinical development to evaluate its effects on target and off-target tissues.

Future Research and Translational Horizons for this compound

The chemical scaffold of this compound, a derivative of the fundamental 6-aminonicotinic acid structure, represents a promising starting point for the exploration of novel therapeutics. As research moves beyond initial synthesis and basic characterization, the focus shifts towards sophisticated, interdisciplinary strategies aimed at elucidating its full biological potential and translating these findings into clinical applications. The future of research on this compound and its analogs lies in the systematic integration of rational design, advanced screening technologies, and deep biological investigation to develop next-generation molecules with precisely tailored activities.

Q & A

Q. What established synthetic routes exist for 6-(Isopropylamino)nicotinic acid, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the 6-position of the nicotinic acid core. For example, reacting 6-chloronicotinic acid with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Yield optimization depends on:
  • Solvent choice : Polar aprotic solvents enhance nucleophilicity.
  • Temperature : Higher temperatures (≤100°C) accelerate substitution but may promote side reactions.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
    Note: Similar routes for 6-(4-methylpiperazinyl)nicotinic acid achieved ~51% yield, highlighting the need for stoichiometric excess of amine reagents .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1H^1H NMR identifies protons on the isopropyl group (δ 1.2–1.4 ppm for CH3_3, δ 3.5–4.0 ppm for NCH). 13C^{13}C NMR confirms the carboxylic acid (δ ~170 ppm) and aromatic carbons (δ 120–150 ppm) .
  • IR : Stretching vibrations for COOH (~2500–3300 cm1^{-1}) and C=O (~1680 cm1^{-1}) are critical.
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]^- ions for molecular weight validation.

Q. What are the acid-base properties of this compound, and how do they affect solubility?

  • Methodological Answer : The carboxylic acid group (pKa ~2.5) and aromatic amine (pKa ~5–7) govern pH-dependent solubility.
  • Below pH 2.5: Protonated COOH and amine enhance water solubility.
  • Above pH 7: Deprotonated carboxylate and neutral amine reduce solubility.
    Solubility in organic solvents (e.g., DMSO, ethanol) is preferred for reaction setups .

Advanced Research Questions

Q. What challenges arise in determining the reaction kinetics of this compound in acidic media, and how can they be addressed?

  • Methodological Answer :
  • Challenge : Protonation equilibria (e.g., COOH ↔ COO^-) complicate rate law determination.
  • Solution : Use stopped-flow UV-Vis spectroscopy to monitor transient intermediates. For example, nicotinic acid oxidation by peroxomonosulfate follows second-order kinetics (first-order in substrate and oxidant) under acidic conditions. Rate constants (kk) are derived from pseudo-first-order plots at fixed [H+^+] .
  • Data Analysis : Apply the Eyring equation to correlate temperature-dependent kk values with activation parameters (ΔH‡, ΔS‡) .

Q. How do substituents on the nicotinic acid core influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Reactivity : Electron-donating groups (e.g., -NH2_2) enhance nucleophilic substitution at the 6-position, while bulky groups (e.g., isopropyl) sterically hinder interactions.
  • Biological Targets : Substituents modulate affinity for enzymes like nicotinic acid phosphoribosyltransferase (NAPRT). For example, methyl esters (e.g., CAS 153559-50-3) enhance blood-brain barrier penetration via lipophilicity .
  • Experimental Design : Compare IC50_{50} values of derivatives in enzyme inhibition assays (e.g., NAD biosynthesis) to establish structure-activity relationships .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :
  • Systematic Review : Apply PICO(T) frameworks to define Population (e.g., enzyme targets), Intervention (derivative structure), Comparison (wild-type vs. mutant enzymes), Outcome (IC50_{50}), and Time (kinetic assays) .
  • Data Harmonization : Normalize activity data to control conditions (pH, temperature) and purity thresholds (>95% by HPLC).
  • Meta-Analysis : Use software (e.g., RevMan) to pool results from databases like PubMed and Scopus, weighting studies by sample size and methodological rigor .

Q. What experimental design considerations are critical when investigating the environmental degradation of this compound derivatives?

  • Methodological Answer :
  • Variables : Test pH (3–9), UV exposure, and microbial activity (e.g., soil slurry models) .
  • Analytical Methods : LC-MS/MS quantifies degradation products (e.g., 6-hydroxynicotinic acid, [5006-66-6]) with detection limits <1 ppb .
  • Controls : Include abiotic controls (autoclaved samples) to distinguish microbial vs. chemical degradation .

Data Contradiction Analysis

  • Example : Conflicting reports on degradation half-lives (e.g., 10 vs. 30 days in soil).
    • Resolution : Replicate experiments under standardized OECD guidelines, controlling for soil organic content and microbial diversity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.